1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pent-4-en-1-one
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Description
1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pent-4-en-1-one is a useful research compound. Its molecular formula is C15H19F3N4O and its molecular weight is 328.339. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been found to inhibit the activity of various enzymes such as tyrosine kinases .
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme, inhibiting its activity and leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, it is plausible that this compound may also affect similar pathways.
Result of Action
Related compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O/c1-3-4-5-14(23)22-8-6-21(7-9-22)13-10-12(15(16,17)18)19-11(2)20-13/h3,10H,1,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLDUFVZKGHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCC=C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.